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Compound of Interest

Compound Name: M617 TFA

Cat. No.: B1139626

This technical guide provides a comprehensive overview of the discovery, development, and
pharmacological characterization of M617 TFA, a selective galanin receptor 1 (GALR1)
agonist. It is intended for researchers, scientists, and professionals in the field of drug
development who are interested in the intricacies of this potent and selective research
compound.

Discovery and Rationale

M617 is a chimeric peptide developed to achieve high affinity and selectivity for the galanin
receptor subtype 1 (GALR1).[1] Its design is based on the N-terminal fragment of galanin (1-
13), which is crucial for receptor interaction, fused with a fragment of bradykinin (2-9) at the C-
terminus, with a GIn14 linker.[1][2] This novel combination resulted in a ligand with significantly
higher affinity for GALR1 over GALR2, making it a valuable tool for elucidating the specific
physiological roles of GALR1.[1][3] The trifluoroacetate (TFA) salt form is a common result of
the purification process using reversed-phase high-performance liquid chromatography (RP-
HPLC) with TFA as an ion-pairing agent.[4]

Physicochemical Properties

M617 is a synthetic peptide with the following properties:
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Property Value

Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-

Sequence Gly-Pro-GIn-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-
NH2

Alternative Name Galanin(1-13)-GIn14-bradykinin(2-9)amide

Molecular Formula C112H161N29028

Molecular Weight 2361.68 g/mol

Purity =95%

Solubility Soluble in water to 1 mg/ml

Storage Store at -20°C

Table 1: Physicochemical properties of M617.

Mechanism of Action: GALR1 Signaling

M617 exerts its effects by selectively binding to and activating GALR1, a G protein-coupled
receptor (GPCR).[1][5] GALRL1 is primarily coupled to inhibitory G proteins (Gi/0).[5][6] Upon
agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular
cyclic AMP (cAMP) levels.[5][7][8] Additionally, GALR1 activation can lead to the modulation of
other signaling pathways, such as the activation of G protein-coupled inwardly rectifying
potassium channels (GIRKs) and inhibition of voltage-gated Ca2+ channels, as well as the
stimulation of the MAPK/ERK pathway.[8]
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Downstream Effects
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Figure 1: Simplified GALRL1 signaling pathway activated by M617.

Pharmacological Data
Receptor Binding Affinity and Selectivity

M617 exhibits a high affinity for human GALR1 and a 25-fold selectivity over human GALR2.[1]

Receptor Ki (nM)
hGalR1 0.23+0.12
hGalR2 5.71+1.28

Table 2: Binding affinities (Ki) of M617 for human galanin receptors.[1]

In Vitro Functional Activity

Functional assays in cultured cells confirmed the agonistic activity of M617 at GALR1.

Assay Effect of M617
Forskolin-stimulated cAMP formation 57% inhibition
Inositol phosphate (IP) accumulation 5-fold increase
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Table 3: In vitro functional activity of M617.[1]

In Vivo Preclinical Studies

In vivo studies in rats have demonstrated various physiological effects of centrally administered
M617, highlighting its potential as a research tool.

» Feeding Behavior: Intracerebroventricular (i.c.v.) administration of M617 dose-dependently
stimulated food intake in rats.[1]

e Pain Modulation: M617 has been shown to reduce capsaicin-induced inflammatory pain.[3]

e Glucose Metabolism: Central injection of M617 in type 2 diabetic rats was found to facilitate
GLUT4 expression and enhance GLUT4 content in cardiac muscle, suggesting a role in
improving insulin sensitivity.[9][10] It was also shown to attenuate skeletal muscle insulin
resistance through the Akt/AS160/GLUT4 pathway.[11]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) and Purification
of M617 TFA

The following is a generalized protocol for the synthesis and purification of M617, based on
standard Fmoc/tBu solid-phase peptide synthesis methodology.

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon
cleavage. Swell the resin in dimethylformamide (DMF).

e Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from
the resin using a solution of 20% piperidine in DMF.

e Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the
M617 sequence. Use a coupling reagent such as HBTU/HOBL in the presence of a base like
DIEA in DMF. Monitor the coupling reaction for completion using a ninhydrin test.

» Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF
and dichloromethane (DCM) to remove excess reagents and byproducts.
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o Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide
from the resin and remove the side-chain protecting groups simultaneously. Use a cleavage
cocktail typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water
(e.q., 95:2.5:2.5 viviv).

o Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether
multiple times to remove scavengers and cleavage byproducts.

 Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g.,
agueous acetonitrile with 0.1% TFA). Purify the peptide by reversed-phase high-performance
liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient
containing 0.1% TFA.

» Lyophilization: Collect the fractions containing the pure peptide, freeze, and lyophilize to
obtain the final M617 TFA product as a white fluffy powder.

e Quality Control: Confirm the identity and purity of the final product using mass spectrometry
and analytical RP-HPLC.

Radioligand Binding Assay
This protocol is to determine the binding affinity of M617 for GALR1 and GALR2.

 Membrane Preparation: Prepare cell membranes from cell lines stably expressing either
human GALR1 or GALR2.

o Assay Buffer: Use a binding buffer such as 50 mM Tris-HCI, pH 7.4, containing 5 mM MgClI2,
and 0.1% BSA.

o Competition Binding: In a 96-well plate, incubate a fixed concentration of a radiolabeled
galanin ligand (e.qg., #°I-galanin) with the cell membranes in the presence of increasing
concentrations of unlabeled M617.

 Incubation: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes)
to reach equilibrium.
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« Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate
using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound
radioligand.

» Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation
counter.

o Data Analysis: Plot the percentage of specific binding against the logarithm of the M617
concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the
Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of M617 to inhibit adenylyl cyclase activity.

o Cell Culture: Plate cells expressing GALRL in a suitable culture plate and grow to near
confluency.

e Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to
prevent cAMP degradation.

o Stimulation: Treat the cells with forskolin (an adenylyl cyclase activator) in the presence or
absence of varying concentrations of M617.

 Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

o Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP
concentration using a commercially available cCAMP assay kit (e.g., ELISA or HTRF-based).

o Data Analysis: Plot the cCAMP concentration against the M617 concentration to determine the
EC50 for the inhibition of forskolin-stimulated cAMP accumulation.

In Vivo Evaluation of M617 on GLUT4 Expression

The following workflow outlines the key steps in assessing the effect of central M617
administration on cardiac muscle GLUT4 expression in a diabetic rat model.
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Figure 2: Experimental workflow for evaluating the effect of M617 on GLUT4 expression.
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Logical Progression of M617 Development

The development of M617 followed a logical path from initial concept to preclinical validation.
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Figure 3: Logical flow in the discovery and development of M617.

Conclusion

M617 TFA is a well-characterized, potent, and selective GALR1 agonist that has proven to be
an invaluable tool for investigating the physiological and pathophysiological roles of the galanin
system. Its chimeric peptide nature confers high affinity and selectivity, enabling researchers to
dissect the specific functions of GALR1 in various biological processes, including appetite
regulation, nociception, and glucose homeostasis. The detailed information provided in this
technical guide serves as a comprehensive resource for scientists utilizing or planning to utilize
M617 in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1139626#discovery-and-development-of-m617-tfa]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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